N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide
Overview
Description
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is a compound that belongs to the class of azetidines and pyrazines Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxamide with azetidine derivatives. One common method involves the use of alkylation reactions where the pyrazine derivative is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its activity against various bacterial strains.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings and gene transfection materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes essential for bacterial growth, such as enoyl-ACP reductase (InhA). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-chloropyrazine-2-carboxamide
- 3-benzylaminopyrazine-2-carboxamide
- 3-amino-2-chloropyrazine
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of azetidine and pyrazine moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN4O |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15) |
InChI Key |
LJLIAKKQSQSHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)NCC2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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